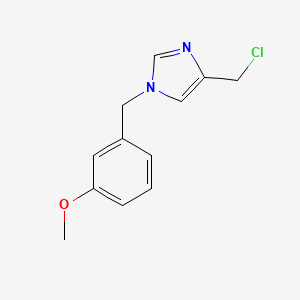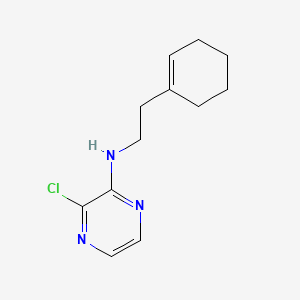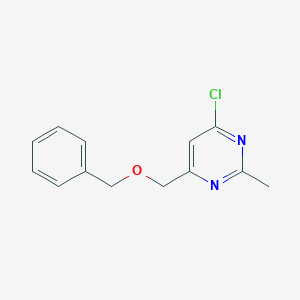
4-(chloromethyl)-1-(3-methoxybenzyl)-1H-imidazole
Overview
Description
“4-(chloromethyl)-1-(3-methoxybenzyl)-1H-imidazole” is a complex organic compound. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “4-(chloromethyl)” and “1-(3-methoxybenzyl)” parts suggest that there are chloromethyl and methoxybenzyl groups attached to this imidazole ring .
Molecular Structure Analysis
The molecular structure of “4-(chloromethyl)-1-(3-methoxybenzyl)-1H-imidazole” would likely be complex due to the presence of the imidazole ring and the chloromethyl and methoxybenzyl groups .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of novel imidazole derivatives, including compounds structurally related to "4-(chloromethyl)-1-(3-methoxybenzyl)-1H-imidazole," have been synthesized and evaluated for their antimicrobial activities. These derivatives have shown potential against various microbial strains, indicating the compound's utility in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Antimycobacterial Activity
Imidazole derivatives, including those with a methoxybenzyl substitution similar to "4-(chloromethyl)-1-(3-methoxybenzyl)-1H-imidazole," have been designed and synthesized with the aim of mimicking the structure of potent antimycobacterial agents. These compounds have undergone various chemical transformations to evaluate their efficacy against mycobacterial infections, demonstrating the compound's relevance in tuberculosis research (Miranda & Gundersen, 2009).
Antibacterial and Cytotoxicity Studies
Research involving N-heterocyclic carbene-silver complexes derived from imidazole precursors, including the methoxybenzyl-substituted variants, highlights the compound's significance in synthesizing materials with antibacterial properties and cytotoxic effects against cancer cell lines. These studies provide insights into the compound's applications in both antimicrobial therapies and cancer research (Patil et al., 2010).
Synthesis of Novel Heterocyclic Compounds
The compound has been utilized as a starting material in the synthesis of novel heterocyclic compounds showing significant biological activities, including lipase and α-glucosidase inhibition. This highlights its role in developing new therapeutic agents for treating diseases related to enzyme dysfunction (Bekircan, Ülker, & Menteşe, 2015).
properties
IUPAC Name |
4-(chloromethyl)-1-[(3-methoxyphenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-16-12-4-2-3-10(5-12)7-15-8-11(6-13)14-9-15/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYERWIAXMJKGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(N=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(3-methoxybenzyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1474718.png)
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1474720.png)
![N-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1474721.png)


![methyl({3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474724.png)







![2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1474740.png)